FAK-IN-16

FAK inhibition Biochemical potency Kinase inhibitor selectivity

Researchers studying FAK-driven metastasis often face tool inhibitors with off-target activity. FAK-IN-16 (OXA-11) provides 1.2 pM IC50 and >1000-fold selectivity over SRC/KDR-the cleanest pharmacological profile in its class. Key data: biochemical IC50 1.2 pM, cellular IC50 1 nM; cross-species IC50 (mouse 8 nM, human 20 nM); 3D culture EC50 0.3-31 nM; pFAK-level predictive sensitivity; 48% metastasis reduction in RIP-Tag2 model; cisplatin potentiation. Published PK/PD framework enables multi-species dose selection.

Molecular Formula C37H49F3N7O5P
Molecular Weight 759.8 g/mol
Cat. No. B12381006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAK-IN-16
Molecular FormulaC37H49F3N7O5P
Molecular Weight759.8 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC(=C(C=C1)NC2=NC=C(C(=N2)NC3=C4C(=C(C=C3)C5CCC(CC5)N6CCN(CC6)C)CN(C4=O)C)C(F)(F)F)OC)OCC
InChIInChI=1S/C37H49F3N7O5P/c1-6-51-53(49,52-7-2)23-24-8-14-30(32(20-24)50-5)43-36-41-21-29(37(38,39)40)34(44-36)42-31-15-13-27(28-22-46(4)35(48)33(28)31)25-9-11-26(12-10-25)47-18-16-45(3)17-19-47/h8,13-15,20-21,25-26H,6-7,9-12,16-19,22-23H2,1-5H3,(H2,41,42,43,44)
InChIKeyHZOFIHCVZSUCBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAK-IN-16 (OXA-11) Procurement Guide: Sub-Picomolar FAK Inhibitor for Oncology Research


FAK-IN-16 (also designated OXA-11) is a novel, orally active, small-molecule amino pyrimidine inhibitor of focal adhesion kinase (FAK) [1]. It inhibits FAK autophosphorylation at tyrosine 397 (pFAK [Y397]) with a biochemical IC50 of 1.2 pM, making it one of the most potent FAK inhibitors reported to date [1]. The compound is ATP-competitive and displays a distinct multi-kinase selectivity profile characterized by >1000-fold discrimination against SRC, aurora kinases A/B, insulin receptor, and KDR (VEGFR-2), as well as 8-fold selectivity over the closely related kinase PYK2 and 26-fold selectivity over RSK1/2 in cellular mechanistic assays [1]. FAK-IN-16 has demonstrated dose-dependent tumor growth inhibition in TOV21G xenograft models and, in combination with VEGFR-2 blockade, significantly reduced the incidence, abundance, and size of liver metastases in the RIP-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors [1].

Why Generic FAK Inhibitor Substitution Fails: Evidence-Based Differentiation of FAK-IN-16


FAK inhibitors in clinical and preclinical development span a wide range of biochemical potencies and selectivity profiles. PF-562271 (VS-6062) exhibits a biochemical IC50 of 1.5 nM and only ~10-fold selectivity over PYK2 [2]. Defactinib (VS-6063/PF-04554878) shows equipotent inhibition of FAK and PYK2 (IC50 ~0.6 nM for both), resulting in a dual FAK/PYK2 pharmacology [3]. GSK2256098, while highly selective for FAK over PYK2 (>1000-fold, Ki 0.4 nM), operates in a different potency and selectivity space [4]. TAE226 (NVP-TAE226) inhibits FAK with an IC50 of 5.5 nM but is actually slightly more potent against PYK2 (IC50 3.5 nM) [5]. These divergent pharmacological fingerprints mean that substituting one FAK inhibitor for another—particularly in experiments where exquisite potency, specific multi-kinase selectivity, or translational pharmacodynamic properties are critical—can produce fundamentally different experimental outcomes. The quantitative evidence below establishes where FAK-IN-16 occupies a unique position in this pharmacological landscape.

FAK-IN-16 Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data


Sub-Picomolar Biochemical IC50 Differentiates FAK-IN-16 from All Major Clinical-Stage FAK Inhibitors

FAK-IN-16 (OXA-11) inhibits FAK-catalyzed phosphorylation of a peptide substrate with a biochemical IC50 of 1.2 pM, determined using the in vitro FAK Omnia Kinase Assay [1]. This represents a >500-fold greater biochemical potency than the most clinically advanced FAK inhibitors. PF-562271 (VS-6062) exhibits a biochemical IC50 of 1.5 nM under cell-free conditions [2]. Defactinib (VS-6063/PF-04554878) inhibits FAK with an IC50 of approximately 0.6 nM [3]. GSK2256098 displays an apparent Ki of 0.4 nM for FAK [4]. TAE226 (NVP-TAE226) inhibits FAK with an IC50 of 5.5 nM [5]. The sub-picomolar potency of FAK-IN-16 is a distinguishing feature that may translate into lower required dosing for target engagement in cellular and in vivo systems.

FAK inhibition Biochemical potency Kinase inhibitor selectivity

Cellular Mechanistic IC50 of 1 nM with Direct Pharmacodynamic Translation in Tumor Xenografts

FAK-IN-16 inhibits pFAK [Y397] in TOV21G ovarian adenocarcinoma cell lysates with a cellular mechanistic IC50 of 1.13 ± 0.28 nM [1]. Critically, this cellular potency translates directly to in vivo target engagement: in TOV21G tumor-bearing mice, the pharmacodynamic EC50 for pFAK [Y397] suppression was 1.8 nM (free drug) and 102 nM (total drug) [1]. In contrast, PF-562271 demonstrates a reported in vivo pFAK inhibition EC50 of approximately 93 ng/mL total (~183 nM total) in tumor-bearing mice [2]. The tight concordance between FAK-IN-16's biochemical IC50 (1.2 pM), cellular IC50 (1 nM), and in vivo pharmacodynamic EC50 (1.8 nM free) indicates minimal shift in potency across experimental tiers—a property not consistently demonstrated across other FAK inhibitors where larger biochemical-to-cellular and cellular-to-in vivo potency shifts are common [1][2][3].

Cellular target engagement Pharmacodynamic biomarker In vivo PK/PD

Multi-Kinase Selectivity Profile Including RSK1/2 Discrimination Unmatched by Other FAK Inhibitors

FAK-IN-16 was profiled against 192 kinases in biochemical assays, and key targets were further evaluated in cellular mechanistic assays using the Omnia Kinase Assay system [1]. In cellular mechanistic assays, FAK-IN-16 inhibited FAK with an IC50 of 10 nM, PYK2 with an IC50 of 80 nM (8-fold selectivity), and RSK1/2 with an IC50 of 260 nM (26-fold selectivity). Activity against SRC, aurora kinase A, aurora kinase B, insulin receptor, and KDR (VEGFR-2) was >10,000 nM (>1000-fold selectivity) [1]. By comparison, PF-562271 shows approximately 10-fold selectivity over PYK2 but <100-fold selectivity over some CDKs [2]. Defactinib is essentially equipotent against FAK and PYK2 (both ~0.6 nM), providing no selectivity between these two closely related kinases [3]. GSK2256098 achieves >1000-fold selectivity over PYK2 but lacks reported selectivity data for RSK1/2, SRC, AURKA, AURKB, INSR, and KDR in the same assay context [4]. The 26-fold selectivity over RSK1/2 is a unique feature of FAK-IN-16 not systematically characterized for other FAK inhibitors, and the >1000-fold window over INSR, KDR, and aurora kinases substantially exceeds the selectivity margins reported for PF-562271 [1][2].

Kinase selectivity Off-target profiling RSK1/2 inhibition

Liver Metastasis Reduction in Spontaneous Pancreatic Neuroendocrine Tumor Model: A Unique In Vivo Benchmark

In the RIP-Tag2 transgenic mouse model of spontaneous pancreatic neuroendocrine tumors—a model in which liver micrometastases develop with 100% penetrance in vehicle-treated mice—FAK-IN-16 (20 mg/kg daily, oral) combined with the anti-VEGFR-2 antibody DC101 reduced the incidence of liver micrometastases from 100% (23 of 23 vehicle mice) to 52% (11 of 21 mice) [1]. This 48-percentage-point absolute reduction was superior to either agent alone: OXA-11 monotherapy reduced incidence to 84% (16 of 19 mice), and DC101 monotherapy reduced incidence to 79% (19 of 24 mice) [1]. Additionally, metastases present in the combination group were significantly smaller and less numerous [1]. By comparison, PF-562271 has been reported to inhibit growth and metastasis in pancreatic cancer xenograft models, but metastasis incidence in spontaneous tumor models has not been reported [2]. Defactinib has demonstrated tumor growth inhibition in Merlin-deficient mesothelioma xenografts but without metastasis-specific endpoints in spontaneous models [3]. GSK2256098 studies have focused on primary tumor cell proliferation and survival endpoints in PDAC models without metastasis quantification [4]. The RIP-Tag2 metastasis data therefore represent a unique in vivo efficacy benchmark for FAK-IN-16 within the FAK inhibitor class.

Metastasis Pancreatic neuroendocrine tumors In vivo efficacy

Cross-Species Conservation of FAK Inhibitory Activity Enables Translational Research Across Preclinical Models

FAK-IN-16 cellular mechanistic IC50 values for FAK inhibition were determined across cell lysates from five species: mouse 4T1 mammary carcinoma cells (8 nM), rat RMC kidney mesangial cells (18 nM), human MDA-MB-361 breast adenocarcinoma cells (20 nM), dog MDCK kidney epithelial cells (32 nM), and monkey CMMT mammary gland epithelial cells (84 nM) [1]. This 10.5-fold range from most to least sensitive species demonstrates broad cross-species target engagement. For comparison, PF-562271 has been primarily characterized in human and mouse systems with reported FAK IC50 values of 1.5 nM (biochemical, human FAK) and in vivo pFAK inhibition EC50 of ~93 ng/mL in mouse xenografts [2]. Defactinib and GSK2256098 lack published systematic cross-species cellular potency comparisons [3][4]. The availability of species-specific cellular IC50 values for FAK-IN-16 provides a quantitative framework for selecting appropriate preclinical models and translating dosing regimens between species.

Cross-species pharmacology Translational research Preclinical models

FAK-IN-16 (OXA-11): Evidence-Based Research and Industrial Application Scenarios


Metastasis Mechanism Studies Requiring Clean FAK-Specific Pharmacological Intervention

For laboratories investigating FAK's specific role in tumor cell invasion and metastasis, FAK-IN-16 offers the cleanest pharmacological tool in the FAK inhibitor class. Its >1000-fold selectivity over KDR (VEGFR-2) ensures that anti-angiogenic effects are not conflated with direct anti-metastatic actions on tumor cells [1]. The documented 48-percentage-point reduction in liver metastasis incidence in the RIP-Tag2 spontaneous tumor model—achieved with combination therapy—provides a validated experimental paradigm for metastasis intervention studies [1]. The 26-fold selectivity over RSK1/2 further ensures that observed anti-migratory phenotypes are attributable to FAK rather than RSK-mediated signaling [1]. Researchers studying pancreatic neuroendocrine tumors, ovarian cancer, or breast cancer metastasis should prioritize FAK-IN-16 based on the availability of published metastasis-specific efficacy data in these indications [1].

Translational Pharmacology Studies Across Rodent and Non-Rodent Preclinical Models

Investigators designing preclinical toxicology or efficacy studies in multiple species can utilize the published cross-species cellular IC50 dataset for FAK-IN-16 (mouse: 8 nM, rat: 18 nM, human: 20 nM, dog: 32 nM, monkey: 84 nM) [1] to inform species-specific dose selection. The tight biochemical-to-cellular-to-in vivo pharmacodynamic translation (1.2 pM → 1 nM → 1.8 nM free) [1] provides a quantitative PK/PD framework that can be leveraged to predict target engagement across species without extensive de novo dose-ranging studies. This cross-species dataset is not available for PF-562271, defactinib, or GSK2256098, making FAK-IN-16 the preferred compound for multi-species IND-enabling studies where FAK target engagement must be documented in rodent and non-rodent models [1][2][3][4].

Combination Therapy Studies with Cisplatin or VEGFR-2 Inhibitors

FAK-IN-16 has demonstrated statistically significant potentiation of cisplatin's anti-proliferative and pro-apoptotic effects in TOV21G ovarian cancer cells in vitro and enhanced tumor growth inhibition in mice when co-administered with cisplatin (5 mg/kg) [1]. Additionally, the combination of FAK-IN-16 (20 mg/kg daily) with the VEGFR-2 blocking antibody DC101 produced additive-to-synergistic reductions in tumor vascularity (58% reduction vs 45% for OXA-11 alone and 36% for DC101 alone) and invasion (79% reduction for combination vs 81% for OXA-11 alone) [1]. These published combination datasets provide a direct experimental roadmap for researchers exploring FAK inhibition as a strategy to overcome chemoresistance or to complement anti-angiogenic therapy. The >1000-fold selectivity of FAK-IN-16 over KDR ensures that VEGFR-2-mediated effects in combination studies are exclusively attributable to the co-administered agent rather than off-target activity of the FAK inhibitor [1].

3D Tumor Culture Studies Requiring Physiological Relevance in Anti-Proliferative Screening

FAK-IN-16 has been rigorously characterized in 3-dimensional Matrigel culture systems—a more physiologically relevant context than 2D monolayer culture for assessing FAK-dependent proliferation and survival [1]. In 3D culture, FAK-IN-16 inhibited TOV21G cell proliferation with an EC50 of 9 nM and promoted apoptosis with an EC50 of 31 nM, while showing even greater potency against IGROV1 cells (proliferation EC50: 0.3 nM; apoptosis EC50: 0.5 nM) [1]. Importantly, baseline pFAK [Y397] levels were predictive of OXA-11 sensitivity across eight human tumor cell lines, with high-pFAK lines showing EC50 values of 0.3–14.5 nM and low-pFAK lines showing EC50 values >100 nM [1]. This biomarker-driven response stratification is not published for PF-562271, defactinib, or GSK2256098 in comparable 3D culture panels, making FAK-IN-16 the evidence-based choice for 3D tumor screening campaigns where FAK-dependency is the selection hypothesis [1].

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